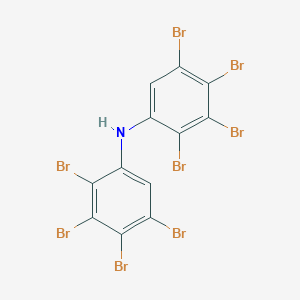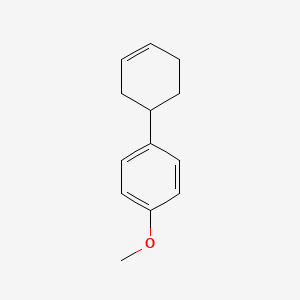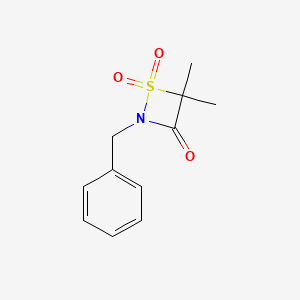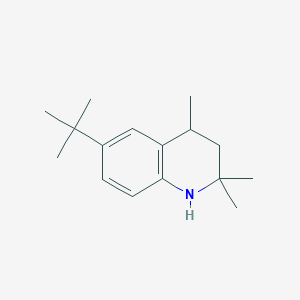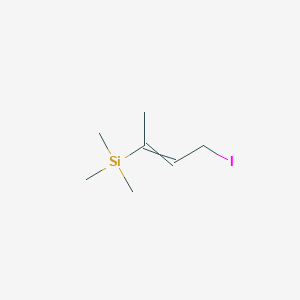
1-Iodo-3-trimethylsilyl-2-butene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Iodo-3-trimethylsilyl-2-butene is an organosilicon compound that features both iodine and trimethylsilyl groups attached to a butene backbone
准备方法
Synthetic Routes and Reaction Conditions: 1-Iodo-3-trimethylsilyl-2-butene can be synthesized through the iodination of 3-trimethylsilyl-2-butene. The reaction typically involves the use of iodine and a suitable solvent under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions: 1-Iodo-3-trimethylsilyl-2-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, thiols, and amines.
Addition Reactions: Reagents like hydrogen halides, halogens, and peroxides are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted butenes.
Addition Reactions: Products include halogenated butenes and other addition products.
Oxidation and Reduction Reactions: Products include alcohols, ketones, and alkanes.
科学研究应用
1-Iodo-3-trimethylsilyl-2-butene has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with unique properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: The compound is used in catalytic processes to enhance reaction efficiency and selectivity.
作用机制
The mechanism of action of 1-Iodo-3-trimethylsilyl-2-butene involves its reactivity towards various nucleophiles and electrophiles. The iodine atom acts as a leaving group in substitution reactions, while the trimethylsilyl group can stabilize intermediates through hyperconjugation and inductive effects. The double bond in the butene backbone allows for addition reactions, making the compound versatile in organic synthesis .
相似化合物的比较
1-Iodo-2-butene: Similar in structure but lacks the trimethylsilyl group.
3-Iodo-3-trimethylsilyl-1-butene: Similar but with different positioning of the iodine and trimethylsilyl groups.
1-Iodo-2-(trimethylsilyl)acetylene: Similar but with an acetylene backbone instead of butene.
Uniqueness: 1-Iodo-3-trimethylsilyl-2-butene is unique due to the presence of both iodine and trimethylsilyl groups, which confer distinct reactivity and stability. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
属性
CAS 编号 |
52815-00-6 |
|---|---|
分子式 |
C7H15ISi |
分子量 |
254.18 g/mol |
IUPAC 名称 |
4-iodobut-2-en-2-yl(trimethyl)silane |
InChI |
InChI=1S/C7H15ISi/c1-7(5-6-8)9(2,3)4/h5H,6H2,1-4H3 |
InChI 键 |
NWNYZMZBMPWCQQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCI)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


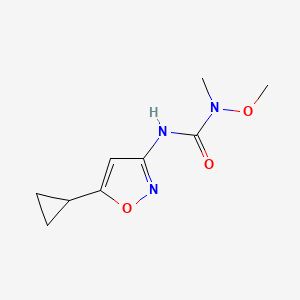

![4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14635991.png)
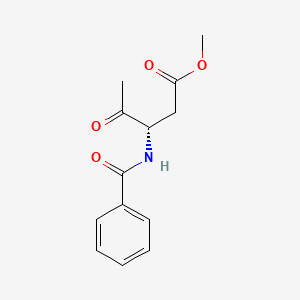
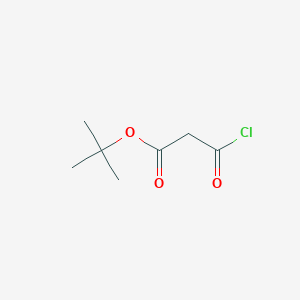
![Yttrium tris[bis(trimethylsilyl)methanide]](/img/structure/B14636006.png)
![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)
